molecular formula C13H9Cl2NO B182587 2,4-dichloro-N-phenylbenzamide CAS No. 6043-39-6

2,4-dichloro-N-phenylbenzamide

Cat. No. B182587
CAS RN: 6043-39-6
M. Wt: 266.12 g/mol
InChI Key: XMFGGNMHIVSTGZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-phenylbenzamide, also known as dichlobenil, is a herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1960s and has since been a popular choice due to its effectiveness and low toxicity.

Mechanism Of Action

Dichlobenil works by inhibiting the growth of weeds through the disruption of cell wall synthesis. It targets the cellulose and hemicellulose components of the cell wall, which are essential for cell growth and division. By inhibiting these processes, 2,4-dichloro-N-phenylbenzamide effectively stops the growth of weeds.

Biochemical And Physiological Effects

While 2,4-dichloro-N-phenylbenzamide is effective at controlling weed growth, it can also have negative effects on non-target organisms. Studies have shown that 2,4-dichloro-N-phenylbenzamide can be toxic to aquatic organisms such as fish and invertebrates. It can also have negative effects on soil microorganisms, which can impact soil health and fertility.

Advantages And Limitations For Lab Experiments

Dichlobenil has several advantages for lab experiments, including its low toxicity and high effectiveness at controlling weed growth. However, it can also be difficult to work with due to its low solubility in water and organic solvents. In addition, it can be expensive to obtain pure 2,4-dichloro-N-phenylbenzamide for use in experiments.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N-phenylbenzamide. One area of interest is the development of more effective and environmentally friendly herbicides that can replace 2,4-dichloro-N-phenylbenzamide and other synthetic herbicides. Another area of interest is the use of 2,4-dichloro-N-phenylbenzamide in materials science, particularly in the development of biodegradable plastics.
Conclusion
In conclusion, 2,4-dichloro-N-phenylbenzamide is a widely used herbicide that has been extensively studied for its effectiveness and potential applications in other fields. While it has several advantages for lab experiments, it can also have negative effects on non-target organisms and can be difficult to work with. Future research on 2,4-dichloro-N-phenylbenzamide will likely focus on the development of more effective and environmentally friendly herbicides and the use of 2,4-dichloro-N-phenylbenzamide in materials science.

Synthesis Methods

Dichlobenil can be synthesized through a reaction between 2,4-dichloronitrobenzene and aniline in the presence of a reducing agent such as iron powder or tin. The reaction is typically carried out in an organic solvent such as ethanol or acetone. The resulting product is then purified through recrystallization to obtain pure 2,4-dichloro-N-phenylbenzamide.

Scientific Research Applications

Dichlobenil has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in agriculture to control the growth of weeds in crops such as corn, soybeans, and cotton. In addition to its use as a herbicide, 2,4-dichloro-N-phenylbenzamide has also been studied for its potential applications in other fields such as medicine and materials science.

properties

CAS RN

6043-39-6

Product Name

2,4-dichloro-N-phenylbenzamide

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

2,4-dichloro-N-phenylbenzamide

InChI

InChI=1S/C13H9Cl2NO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)

InChI Key

XMFGGNMHIVSTGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Other CAS RN

6043-39-6

Pictograms

Environmental Hazard

Origin of Product

United States

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